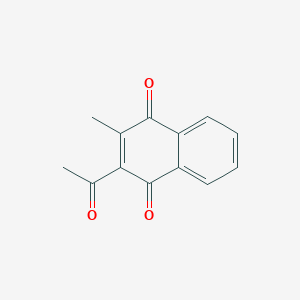

2-Acetyl-3-methylnaphthalene-1,4-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H10O3 |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

2-acetyl-3-methylnaphthalene-1,4-dione |

InChI |

InChI=1S/C13H10O3/c1-7-11(8(2)14)13(16)10-6-4-3-5-9(10)12(7)15/h3-6H,1-2H3 |

InChI Key |

DWLAQGWUZSTRLS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Acetyl 3 Methylnaphthalene 1,4 Dione and Its Analogues

Core Naphthalene-1,4-dione Scaffold Synthesis Approaches

The naphthalene-1,4-dione core is a fundamental structural motif in a plethora of natural products and synthetic compounds. Its synthesis can be approached through several established methodologies. A primary route involves the oxidation of naphthalene (B1677914) using a strong oxidizing agent such as chromium trioxide in acetic acid. This direct oxidation provides a straightforward entry into the naphthoquinone system.

Another versatile and widely employed method is the Diels-Alder reaction. This cycloaddition reaction typically involves the reaction of a 1,4-benzoquinone with a suitable diene, such as buta-1,3-diene, to form a bicyclic adduct. Subsequent aromatization of this adduct, often through an enolization and oxidation sequence, yields the naphthalene-1,4-dione scaffold. The choice of substituted benzoquinones and dienes in the Diels-Alder reaction allows for the regioselective introduction of substituents onto the naphthalene ring system, offering a strategic advantage in the synthesis of complex derivatives google.com.

Introduction of Methyl and Acetyl Substituents

The specific placement of the methyl and acetyl groups at the C3 and C2 positions, respectively, of the naphthalene-1,4-dione core is a crucial aspect of the synthesis of 2-acetyl-3-methylnaphthalene-1,4-dione. A key strategy to achieve this substitution pattern involves a Diels-Alder reaction utilizing a pre-functionalized benzoquinone. Specifically, 2-acetyl-3-methyl-1,4-benzoquinone can be reacted with buta-1,3-diene. This reaction proceeds via a [4+2] cycloaddition to yield an intermediate adduct, which upon enolization, forms 2-acetyl-5,8-dihydro-1,4-dihydroxy-3-methyl-naphthalene semanticscholar.orgupm.edu.my. The final step in the synthesis of the target compound is the aromatization of this dihydroxydihydronaphthalene intermediate. This is typically achieved through an oxidation reaction, which can be carried out using various oxidizing agents to furnish this compound.

Alternatively, the substituents can be introduced onto a pre-existing naphthalene-1,4-dione scaffold. The introduction of an acetyl group can be accomplished via a Friedel-Crafts acylation reaction wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org. This electrophilic aromatic substitution reaction typically employs an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. For instance, the acylation of 3-methylnaphthalene-1,4-dione would be a direct approach to introduce the acetyl group at the C2 position. Another modern approach for acylation is the photo-Friedel-Crafts acylation, which involves the photochemical reaction of the naphthoquinone with an aldehyde rsc.orgqub.ac.ukresearchgate.net.

Derivatization Strategies via Functional Group Transformations

Further structural diversity can be achieved by leveraging the reactivity of the acetyl and quinone moieties of this compound and its analogues. Carbon-carbon bond-forming reactions are particularly useful in this regard.

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. In the context of naphthoquinones, 2-hydroxy-1,4-naphthoquinone (lawsone) is a common substrate for this reaction. The reaction proceeds by the addition of an in situ-formed iminium ion to the nucleophilic C3 position of lawsone, yielding 3-(aminomethyl)-2-hydroxy-1,4-naphthoquinone derivatives jst.go.jpresearchgate.netnih.gov. These Mannich bases are valuable intermediates for further synthetic transformations. A variety of primary and secondary amines, as well as different aldehydes, can be employed to generate a diverse range of substituted naphthoquinones jst.go.jp.

The electron-deficient nature of the quinone ring in naphthalene-1,4-diones makes them excellent Michael acceptors. They readily undergo conjugate addition with a wide range of nucleophiles, including carbanions, amines, and thiols nih.gov. The Michael addition of carbon nucleophiles, such as those derived from active methylene compounds, to the C2 or C3 position of the naphthoquinone ring is a powerful tool for carbon-carbon bond formation. For instance, 2-hydroxy-1,4-naphthoquinone can react with nitroalkenes in the presence of an organocatalyst to yield chiral 3-substituted derivatives in high yields and enantioselectivities semanticscholar.orgnih.gov. This reaction provides an efficient route to optically active functionalized naphthoquinones nih.gov.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond wikipedia.org. The acetyl group at the C2 position of this compound provides a reactive handle for this transformation. This reaction typically involves the condensation of the acetyl group with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst. This approach allows for the extension of the side chain at the C2 position, leading to the formation of α,β-unsaturated systems and providing a pathway to a diverse range of derivatives with potentially interesting electronic and biological properties nih.gov.

Heteroatom Incorporation and Cyclization Strategies

Amination Reactions (e.g., Oxidative Amination)

The introduction of nitrogen-containing functional groups onto the naphthoquinone scaffold is a common strategy for creating diverse analogues. Oxidative amination is a key method for achieving this transformation. The reaction of 2-acyl-1,4-naphthoquinones with various anilines, promoted by catalytic amounts of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) under open-flask conditions, yields 2-acyl-3-aminophenyl-1,4-naphthoquinones in good to excellent yields (63-98%) nih.gov. This reaction proceeds via an arylation that forms a C-N bond nih.gov.

Another approach involves a transition-metal-free amination of 1,4-naphthoquinone (B94277) with various aromatic, heteroaromatic, and aliphatic amines using potassium tert-butoxide (t-BuOK) as a mediator. This oxidative coupling reaction proceeds at room temperature and provides efficient access to 2-amino-1,4-naphthoquinones researchgate.net. Furthermore, a blue-light-driven, metal- and oxidant-free method has been developed for the amination of the C(sp²)–H bond of naphthoquinones with primary and secondary amines acs.orgacs.org. This reaction is proposed to proceed through a radical pathway initiated by the photo-excited naphthoquinone, yielding 2-amino-naphthoquinones and hydrogen gas as the sole byproduct acs.org.

| Naphthoquinone Substrate | Amine | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 2-Acyl-1,4-naphthoquinones | N,N-dimethylaniline | CeCl₃·7H₂O, MeOH, rt | 2-Acyl-3-aminophenyl-1,4-naphthoquinones | 63-98% | nih.gov |

| 1,4-Naphthoquinone | Aniline | t-BuOK, DMSO, rt | 2-Amino-1,4-naphthoquinones | Good | researchgate.net |

| 1,4-Naphthoquinone | Various primary/secondary amines | Blue light (457 nm), MeOH, rt | 2-Amino-1,4-naphthoquinones | 60-99% | acs.org |

Triazole and Imidazole (B134444) Ring Formation

The formation of triazole rings attached to the naphthoquinone core is frequently accomplished using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". In a typical synthesis, a starting material like 2-hydroxy-1,4-naphthoquinone (lawsone) is first propargylated to introduce an alkyne group. This O-propargylated naphthoquinone then undergoes a 1,3-dipolar cycloaddition reaction with various alkyl or aryl azides in the presence of a copper(I) catalyst to form 1,2,3-triazole-naphthoquinone conjugates in moderate to good yields nih.govnih.gov. This method allows for the creation of a diverse library of compounds by varying the substituent on the azide starting material nih.govresearchgate.net.

These hybrid molecules have been designed for various biological applications, linking the naphthoquinone nucleus with other structures like coumarin, indole, or another naphthoquinone via the triazole ring nih.gov. The synthesis of such derivatives is a prominent example of molecular hybridization nih.gov.

| Naphthoquinone Precursor | Azide Component | Catalyst System | Solvent | Product | Reference |

|---|---|---|---|---|---|

| O-propargyl-naphthoquinone | Alkyl or aryl azides | CuSO₄·5H₂O, Sodium ascorbate | CH₂Cl₂/H₂O | 1,2,3-Triazole-naphthoquinone conjugates | nih.gov |

| O-propargyl-naphthoquinone | Alkyl or aryl azides | CuI | CH₃CN | 1,2,3-Triazole-naphthoquinone conjugates | nih.gov |

Sulfur and Selenium Functionalization

The incorporation of sulfur and selenium into the naphthoquinone framework can be achieved through several synthetic routes. Thio-derivatives of 2-hydroxy-1,4-naphthoquinone (lawsone) have been synthesized by reacting lawsone with various thiols in water, using either conventional heating or microwave irradiation frontiersin.org. This method provides a greener approach to novel lawsone thio-derivatives frontiersin.org. A commercial laccase enzyme has also been used to catalyze the oxidative C–S bond formation between 1,4-naphthohydroquinone and aryl/alkyl thiols, yielding 1,4-naphthoquinone-2,3-bis-sulfides under mild, aerobic conditions researchgate.net.

For selenium functionalization, methodologies have been developed that utilize rhodium-catalyzed C-H activation to introduce selenium atoms into the naphthoquinone structure nih.gov. Another approach involves a copper(I)-catalyzed Csp-chalcogen bond formation to produce chalcogen-functionalized naphthoquinones nih.gov. A practical method for the C2-selenylation of 1,4-naphthoquinones involves the reaction of 2-bromo-1,4-naphthoquinone with diaryl diselenides using sodium borohydride as a reducing agent at room temperature researchgate.net.

Glycosylation Strategies

Glycosylation, the attachment of a carbohydrate moiety, is a significant strategy for modifying the properties of naphthoquinones. The synthesis of C-glycosyl-1,4-naphthoquinones has been accomplished through a Friedel-Crafts electrophilic substitution reaction nih.gov. This method uses glycosyl acetates or methyl glycosides as donors to react with 1,4-dimethoxynaphthalenes, promoted by a F₃CCO₂Ag/SnCl₄ system. Subsequent oxidation of the resulting β-C-glycopyranosyl-1,4-dimethoxynaphthalenes affords the target β-C-glycosyl-1,4-naphthoquinones nih.gov. The synthesis of O-, S-, C-, and N-naphthoquinone glycosides has become an area of increasing interest, with various methods being developed to create these hybrid molecules nih.gov.

Catalyst-Mediated and Green Synthesis Approaches

Modern synthetic chemistry emphasizes the use of efficient catalysts and environmentally friendly methods. In the synthesis of naphthoquinone analogues, several such approaches have been reported. For example, indium(III) triflate (In(OTf)₃) has been used as a catalyst for the three-component reaction of 2-hydroxy-1,4-naphthoquinone, substituted salicylic aldehydes, and indoles under solvent-free conditions to prepare novel 1,4-naphthoquinones possessing indole scaffolds nih.gov. This method is noted for its simple operation and mild reaction conditions nih.gov.

The pursuit of green chemistry has led to the development of syntheses in aqueous environments or under solvent-free conditions researchgate.net. The synthesis of thio-derivatives of lawsone in water is one such example frontiersin.org. Additionally, photocatalysis offers a sustainable approach; the amination of naphthoquinones using blue light irradiation proceeds without the need for metals, external oxidants, or bases, representing a highly atom-economical process acs.orgacs.org. The use of enzymes, such as laccase for C-S bond formation, further highlights the move towards greener synthetic protocols researchgate.net. Another novel green method involves the "on water" oxidative phenylamination of 1,5-dihydroxynaphthalene using air, light, and a sensitizer instead of hazardous chemical oxidants nih.gov.

| Reaction Type | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|

| Three-component reaction | In(OTf)₃ | Solvent-free, mild conditions | nih.gov |

| C(sp²)–H Amination | Blue light irradiation | Metal-free, oxidant-free, base-free | acs.orgacs.org |

| Thiolation | Microwave irradiation | Synthesis in water | frontiersin.org |

| Oxidative C-S bond formation | Laccase (Novozym 51003) | Enzymatic catalysis, mild conditions, aerobic | researchgate.net |

| Oxidative Phenylamination | Sunlight/LED, Rose Bengal | "On water" synthesis, uses air as oxidant | nih.gov |

Lewis Acid Catalysis

Lewis acid catalysis is a cornerstone in the synthesis of naphthoquinones and their derivatives, frequently employed to facilitate carbon-carbon bond formation through reactions like Friedel-Crafts acylation and alkylation. These catalysts activate substrates, making them more susceptible to nucleophilic attack.

One of the most common applications of Lewis acids in this context is the Friedel-Crafts acylation of naphthalene derivatives. For instance, a heterogeneous supported Lewis acid catalyst, AlCl₃ immobilized on Hβ zeolite, has been used to synthesize 2-methyl-6-propionyl naphthalene from 2-methylnaphthalene and propionic anhydride researchgate.net. This method highlights the potential for creating acylated naphthalene precursors, which can then be further elaborated into the target naphthoquinone. Under optimized conditions, this catalytic system achieved a conversion of 2-methylnaphthalene of 85.86% researchgate.net.

Similarly, boron trifluoride diethyl etherate (BF₃∙OEt₂) is a widely used Lewis acid for the Friedel-Crafts alkylation in the synthesis of menaquinone (Vitamin K₂) derivatives, which share the methylnaphthoquinone core nih.gov. This method typically involves the alkylation of a menadiol precursor with an appropriate alcohol nih.gov. Analogous strategies can be envisioned for introducing acetyl groups or their precursors. For example, a benzyl-substituted amide was synthesized by reacting a chloramine compound with phenylacetyl chloride in the presence of BF₃∙OEt₂, affording the product in a 65% yield nih.gov.

Other Lewis acids, such as Indium(III) chloride (InCl₃), have also been utilized. In one study, InCl₃ (20 mol%) was added to a mixture of an appropriate amine, aldehyde, and naphthoquinone, which was then refluxed overnight to produce novel naphthoquinone derivatives brieflands.com.

Table 1: Examples of Lewis Acid Catalysis in Naphthoquinone Analogue Synthesis

| Catalyst | Reaction Type | Substrates | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| AlCl₃/Hβ | Friedel-Crafts Acylation | 2-Methylnaphthalene, Propionic anhydride | Acylated Naphthalene | 81.19% | researchgate.net |

| BF₃∙OEt₂ | Friedel-Crafts Alkylation | Menadiol, Geraniol | Menaquinone-2 | 20.1% | nih.gov |

| BF₃∙OEt₂ | Amide Synthesis | Chloramine, Phenylacetyl chloride | Benzyl-substituted amide | 65% | nih.gov |

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

Transition metal-catalyzed cross-coupling reactions are powerful and versatile tools for forming carbon-carbon and carbon-heteroatom bonds, offering high efficiency and functional group tolerance. thermofisher.comacs.org The Suzuki-Miyaura coupling, which typically uses a palladium catalyst to couple an organoboron compound with an organic halide or triflate, is particularly prominent in the synthesis of complex organic molecules, including naphthoquinone analogues. thermofisher.comuwindsor.ca

This methodology has been successfully applied to the synthesis of 2,3-disubstituted 1,4-naphthoquinones. One reported protocol involves a metal-free oxidative benzoylation followed by a Pd-catalyzed Suzuki cross-coupling reaction to introduce substituents at the 2- and 3-positions of the naphthoquinone ring researchgate.net.

The Suzuki reaction is also a key method for introducing acyl groups. One of the primary strategies involves the palladium-catalyzed coupling of organoboronic acids with acyl chlorides under anhydrous conditions nih.gov. For instance, using a Pd(PPh₃)₄ catalyst with cesium carbonate in dry toluene, various aromatic ketones have been synthesized in moderate to good yields nih.gov. This approach is directly applicable to the synthesis of 2-acetyl-naphthalene derivatives. A study on the synthesis of key intermediates for ketoprofen and bifonazole analogues utilized a palladium-catalyzed Suzuki reaction between bromobenzoyl chlorides and boronic acids to prepare bromobenzophenones mdpi.com.

Other transition metals and coupling strategies are also employed. Oxidative addition coupling of amines to naphthoquinones can be achieved using catalysts like CeCl₃·7H₂O, FeCl₃, and Cu(OAc)₂ to prepare 2-amino-1,4-naphthoquinones nih.gov.

Table 2: Suzuki-Miyaura Coupling Conditions for Aryl Ketone Synthesis

| Catalyst System | Electrophile | Nucleophile | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Acyl Chloride | Organoboronic Acid | Cs₂CO₃ | Toluene | Aromatic Ketone | nih.gov |

| Pd₂(dba)₃ | 4-Bromobenzoyl chloride | Phenylboronic acid | K₂CO₃ | Toluene | 4-Bromobenzophenone | mdpi.com |

Microwave and Ultrasound-Assisted Synthesis

The use of alternative energy sources like microwave irradiation and ultrasound has become an established strategy to promote chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles. These techniques fall under the umbrella of green chemistry.

Ultrasound-assisted synthesis has been effectively used for preparing phenylamino-1,4-naphthoquinones. The reaction of 1,4-naphthoquinone with various anilines under ultrasound irradiation resulted in good yields and significantly shorter reaction times compared to conventional heating methods. nih.govresearchgate.netresearchgate.net For example, anilino derivatives were synthesized in good yields within 40-480 minutes under sonication researchgate.net. This approach demonstrates the utility of ultrasound in promoting nucleophilic substitution on the naphthoquinone core nih.govresearchgate.net.

Ultrasound irradiation has also been employed in one-pot, multicomponent reactions. The synthesis of dihydro-4H-benzo[g]chromene derivatives was achieved through a three-component reaction of 2-hydroxy-1,4-naphthoquinone, various aldehydes, and active methylene compounds under ultrasonic irradiation at room temperature thieme-connect.com. This method highlights the efficiency of sonochemistry in constructing complex heterocyclic systems fused to the naphthoquinone scaffold thieme-connect.com.

Solvent-Free and Aqueous Medium Protocols

Developing synthetic protocols that minimize or eliminate the use of volatile organic solvents is a key goal of green chemistry. Solvent-free (solid-state) reactions and reactions in aqueous media are attractive alternatives.

A highly efficient and green protocol for the synthesis of 3,3′-(arylmethylene)-bis(2-hydroxynaphthoquinone) derivatives has been developed under solvent-free conditions. The reaction involves heating 2-hydroxynaphthoquinone with arylaldehydes in the presence of a dicationic molten salt as a catalyst, affording the products in high yields and short reaction times researchgate.net. Another approach for the same products uses a catalytic amount of lithium chloride (LiCl) in an aqueous medium researchgate.net.

The acylation of 2-methylnaphthalene has been achieved under solvent-free conditions in a micro-channel reactor, using the acid chloride as both the acylating agent and the solvent researchgate.net. This method provides a more environmentally friendly route to prepare acylated naphthalenes, which are precursors to the target compound researchgate.net. At room temperature with a reaction time of only 15 minutes, 2-methyl-6-acetylnaphthalene was obtained in 54.1% yield researchgate.net.

Furthermore, one-pot syntheses of 1,4-naphthoquinones have been conducted in aqueous solutions of Mo-V-P heteropolyacids, which act as bifunctional catalysts for both the initial diene synthesis and the subsequent oxidation scirp.org.

Precursor and Intermediate Chemistry in Naphthoquinone Scaffold Construction

The construction of the this compound scaffold relies on the strategic synthesis and manipulation of key precursors and intermediates. The choice of starting materials and the synthetic route are crucial for achieving the desired substitution pattern.

A fundamental approach to forming the naphthoquinone ring system is the direct oxidation of naphthalenes. For instance, 2-methyl-1,4-naphthoquinone can be produced by diluting beta-methyl naphthalene in carbon tetrachloride and oxidizing it with an aqueous solution of sodium dichromate and sulfuric acid google.com.

Another powerful strategy is the Diels-Alder reaction. The synthesis of 2-acetyl-5,8-dihydro-1,4-dihydroxy-3-methyl-naphthalene, a reduced form of the target scaffold, was accomplished via a Diels-Alder addition of 2-acetyl-3-methyl-1,4-benzoquinone to buta-1,3-diene, followed by enolization upm.edu.my. This demonstrates how a substituted benzoquinone can serve as a direct precursor to build the bicyclic naphthalene system.

The synthesis of a very close analogue, 2-methoxy-3-methylnaphthalene-1,4-dione, starts from 2-hydroxy-3-methylnaphthalene-1,4-dione. The hydroxyl group is methylated using methyl iodide and silver(I) oxide (Ag₂O) clockss.org. This highlights the importance of substituted 2-hydroxy-1,4-naphthoquinones (derivatives of lawsone) as versatile intermediates.

Table 3: Key Precursors and Intermediates in Naphthoquinone Synthesis

| Precursor/Intermediate | Synthetic Transformation | Resulting Scaffold/Compound | Reference |

|---|---|---|---|

| Beta-methyl naphthalene | Direct Oxidation | 2-Methyl-1,4-naphthoquinone | google.com |

| 2-Acetyl-3-methyl-1,4-benzoquinone | Diels-Alder with butadiene, enolization | 2-Acetyl-5,8-dihydro-1,4-dihydroxy-3-methyl-naphthalene | upm.edu.my |

| 2-Acetyl-1-hydroxynaphthalene | Bromination, Substitution, Methylation | 2-Acetyl-1,4-dimethoxynaphthalene | researchgate.net |

| Naphthalene-1,4-dione | Michael-type addition | 2-Amino-1,4-naphthoquinone | nih.gov |

Structure Activity Relationship Sar and Chemoinformatic Investigations

Empirical Structure-Activity Relationships through Analog Synthesis

The systematic synthesis and biological evaluation of analogs based on the naphthalene-1,4-dione scaffold have provided critical insights into the structural requirements for activity.

The arrangement and electronic nature of substituents on the naphthoquinone core significantly modulate biological outcomes. Studies on various 1,4-naphthoquinone (B94277) derivatives reveal that even minor positional changes can lead to substantial differences in activity. For instance, investigations into substituted 2-amino-5-hydroxy-naphthalene-1,4-diones and 3-amino-5-methoxy-naphthalene-1,4-diones demonstrated that the position of the arylamino group is a key determinant of antifungal potency. researchgate.net In general, the 3-arylamino-5-methoxy analogs showed more potent activity than the 2-arylamino-5-hydroxy counterparts. researchgate.net

The electronic properties of the substituents also play a crucial role. The introduction of an amine group at the 2' position was found to confer greater potency and lower toxicity in a series of neuroprotective 1,4-naphthoquinones. nih.gov Further exploration of the amine side chain in other analogs showed that altering the electronic properties of this group could provide insights into the importance of hydrogen bond acceptors at that position. rsc.orgnih.gov For anticancer activity, the presence of acetylphenylamino groups at the 2-position was particularly effective. nih.gov Specifically, m-acetylphenylamino-1,4-naphthoquinone showed the most potent cytotoxic activity against HepG2, HuCCA-1, and A549 cancer cell lines, while the para-substituted analog, p-acetylphenylamino-1,4-naphthoquinone, was most potent against the MOLT-3 cell line. nih.gov

| Compound | Substituent Position | Most Potent Against Cell Line | IC₅₀ (μM) | Source |

|---|---|---|---|---|

| m-acetylphenylamino-1,4-naphthoquinone (8) | meta | HuCCA-1 | 2.364 | nih.gov |

| p-acetylphenylamino-1,4-naphthoquinone (9) | para | MOLT-3 | 2.118 | nih.gov |

The incorporation of halogen atoms and alkyl groups onto the naphthalene-1,4-dione framework is a common strategy to modulate activity. Research has shown that replacing a chloro group at the 3-position with a bromo or methyl group impacts the biological activity of the resulting analogs. rsc.orgnih.gov

In the context of antifungal agents, halogenation has proven particularly effective. A series of halogen-containing 1,4-naphthoquinone derivatives were synthesized and evaluated, with several compounds showing potent antifungal activity. researchgate.net Notably, 2-hydroxy-3-chloro-1,4-naphthoquinone demonstrated a minimum inhibitory concentration (MIC) of 1 μg/ml against C. albicans, a potency greater than the clinical antifungal drug clotrimazole. researchgate.net The presence of a single methyl group at the 2' position can also enhance the neuroprotective ability of the 1,4-naphthoquinone core structure. nih.gov

Fusing or linking heterocyclic rings to the naphthoquinone scaffold can significantly alter biological activity, often leading to compounds with improved potency and selectivity. The synthesis of dinaphtho[1,2-b;2'3'-d] furan-7,12-dione derivatives, for example, yielded compounds with inhibitory activity against receptor tyrosine kinases. semanticscholar.org

In a study aimed at improving anticancer potency, analogs with a nitrogen-containing group at the C3 position were synthesized. rsc.org While the introduction of a 1,2,3-triazole linker resulted in compounds with only moderate to low activity, the formation of a cyclised imidazole (B134444) ring led to a sharp increase in potency. rsc.orgnih.gov The 2-methyl substituted imidazole analog was the most potent in its series, with an IC₅₀ of 6.4 μM, a significant improvement over its uncyclised precursor (IC₅₀ of 26 μM). nih.gov Similarly, the introduction of a 5-nitrofuran-2-yl substituent into a 1,3,4-oxadiazole (B1194373) structure resulted in a derivative with a strong bactericidal effect, particularly against Staphylococcus species. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Validation

QSAR studies provide a mathematical framework to correlate the chemical structure of compounds with their biological activity. For a series of 2-substituted amino-3-chloro-1,4-naphthoquinone derivatives, QSAR investigations were performed to understand the physicochemical properties governing their cytotoxic activities against various cancer cell lines. nih.gov

The resulting QSAR models demonstrated good predictive performance, with high cross-validated R² values (ranging from 0.9177 to 0.9753) and low root mean square error (RMSE) values (0.0614 to 0.1881). nih.gov These robust statistical metrics indicate a strong correlation between the selected molecular descriptors and the observed anticancer activity. Such validated models are valuable tools for virtually screening new compounds and providing guidelines for the rational design of novel, more potent anticancer agents based on the 1,4-naphthoquinone scaffold. nih.gov The interpretation of the molecular descriptors within these models offers insights into which structural features, such as electronic and steric properties, are most influential for bioactivity. nih.gov

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking simulations are employed to predict the binding orientation of a ligand within the active site of a target protein, offering insights into the molecular basis of its activity. For naphthalene-1,4-dione derivatives, docking studies have been used to investigate interactions with various cancer-related protein targets. researchgate.net

These computational analyses typically reveal that the binding affinity of active compounds is driven by a combination of hydrophobic interactions and hydrogen bonding within the enzyme's active pocket. nih.gov For example, in a study of new quinone derivatives, molecular docking was performed against targets identified for A549, PC-3, and MCF-7 cancer cell lines to rationalize the experimental antiproliferative effects. researchgate.net Similarly, docking studies of thiazolidine-2,4-dione analogs identified key amino acid interactions responsible for their antidiabetic activity, noting interactions with residues such as Leu270, Gln283, and Arg288. researchgate.net These analyses help explain the structure-activity relationships observed from analog synthesis and guide further structural modifications to enhance ligand-receptor interactions.

Conformational Studies and Stereochemical Determinants of Biological Response

The three-dimensional shape (conformation) and stereochemistry of a molecule are critical determinants of its interaction with biological targets. Conformational analysis of naphthoquinone derivatives provides insight into their preferred spatial arrangements.

In a crystal structure analysis of a related compound, 2-hydroxy-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione, it was observed that the side chain is rotated out of the plane of the naphthalenedione ring. nih.gov Specific torsion angles (C2—C3—C9—C10 of 50.7°, for example) define this non-planar conformation. nih.gov This type of structural feature, where a side chain lies out of the main ring plane, is observed in other analogous structures and is likely crucial for fitting into the binding site of a target receptor. nih.gov Such studies highlight that the biological response is not only dependent on the presence of certain functional groups but also on their precise orientation in space, which is governed by the molecule's conformational flexibility and stereochemistry.

Computational Design and Virtual Screening for Lead Optimization

Lead optimization is a critical phase in drug development where an active compound, or "lead," is chemically modified to improve its efficacy, selectivity, and pharmacokinetic properties. For 2-Acetyl-3-methylnaphthalene-1,4-dione, computational design and virtual screening represent powerful strategies to guide this optimization process, saving both time and resources compared to traditional synthetic and screening methods. These approaches allow for the virtual evaluation of large libraries of compounds to identify derivatives with enhanced biological activity.

The core of this strategy revolves around understanding the structure-activity relationship (SAR), which dictates how the chemical structure of a molecule relates to its biological effect. For the 1,4-naphthoquinone scaffold, to which this compound belongs, computational studies have been instrumental in elucidating key structural features for therapeutic activity.

Virtual Screening for Lead Identification

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. This process can be broadly categorized into two main approaches: ligand-based and structure-based virtual screening.

Ligand-Based Virtual Screening (LBVS): This method relies on the knowledge of other molecules that bind to the target of interest. If a set of active compounds for a particular target is known, a model can be built to identify other molecules in a database with similar properties.

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the target protein is known, SBVS can be employed. This approach involves docking candidate molecules into the binding site of the protein and estimating the strength of the interaction.

In the context of optimizing a lead compound like this compound, a library of its virtual derivatives would be created by modifying its functional groups. These derivatives would then be screened against a specific biological target.

Molecular Docking and Binding Energy Estimation

Molecular docking is a key component of structure-based drug design. It predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The process involves placing the ligand (e.g., a derivative of this compound) into the binding site of the target protein and evaluating its conformation and interaction energy.

The binding affinity, often expressed as a docking score or binding energy, is a crucial parameter in assessing the potential of a compound. A lower binding energy typically indicates a more stable protein-ligand complex and a higher likelihood of biological activity. For instance, in the development of anticancer agents from naphthoquinone analogues, docking studies have been used to predict the interactions with target proteins such as kinases.

Below is an illustrative data table of molecular docking results for a hypothetical series of this compound derivatives against a kinase target.

| Compound ID | Modification | Docking Score (kcal/mol) | Predicted Interacting Residues |

| Lead-01 | (Parent Compound) | -7.5 | LYS78, GLU95, ASP165 |

| Deriv-01A | R-group = -OH | -8.2 | LYS78, GLU95, ASP165, THR98 |

| Deriv-01B | R-group = -NH2 | -8.5 | LYS78, GLU95, ASP165, SER101 |

| Deriv-01C | R-group = -Cl | -7.9 | LYS78, GLU95, ASP165 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not publicly available.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can predict the activity of new, unsynthesized compounds.

For a series of this compound derivatives, a QSAR model could be developed using their experimentally determined biological activities (e.g., IC50 values) and calculated molecular descriptors (e.g., hydrophobicity, electronic properties, and steric parameters). Such a model would be invaluable for prioritizing the synthesis of the most promising candidates.

In Silico ADMET Prediction

A significant hurdle in drug development is the failure of candidates due to poor pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a computational approach to assess these properties early in the discovery process. For derivatives of this compound, in silico tools can predict parameters such as oral bioavailability, blood-brain barrier penetration, and potential toxicity, helping to select candidates with a higher probability of success in clinical trials.

The following table provides a hypothetical ADMET profile for the lead compound and its derivatives.

| Compound ID | Predicted Oral Bioavailability (%) | Blood-Brain Barrier Penetration | Predicted Toxicity Risk |

| Lead-01 | 65 | Low | Moderate |

| Deriv-01A | 70 | Low | Low |

| Deriv-01B | 72 | Low | Low |

| Deriv-01C | 68 | Low | Moderate |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Molecular Mechanisms of Action of Naphthalene 1,4 Dione Derivatives

Redox Biology and Oxidative Stress Induction

The chemical structure of 2-Acetyl-3-methylnaphthalene-1,4-dione, featuring a quinone core, predisposes it to participate in cellular redox reactions. These reactions can lead to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, a state of imbalance between the production of ROS and the biological system's ability to readily detoxify the reactive intermediates or easily repair the resulting damage.

Naphthoquinones are capable of undergoing redox cycling, a process in which the quinone is reduced to a semiquinone radical and then to a hydroquinone. This process can be catalyzed by various cellular reductases. The semiquinone radical can then be re-oxidized back to the parent quinone by molecular oxygen, generating a superoxide anion radical in the process. This cycle can repeat, leading to the continuous production of superoxide radicals and other reactive oxygen species nih.govmdpi.com. While direct studies on this compound are limited, the presence of the 1,4-naphthoquinone (B94277) scaffold strongly suggests its potential to undergo redox cycling. The substituents on the quinone ring, in this case, an acetyl and a methyl group, can influence the redox potential of the molecule and thus its propensity to participate in such cycling.

The redox cycling of naphthoquinones is a significant source of intracellular reactive oxygen species (ROS). The one-electron reduction of the quinone leads to the formation of a semiquinone radical, which can then transfer an electron to molecular oxygen to produce the superoxide anion (O₂⁻). Superoxide can be further converted to other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). A study on a library of synthetic 2,3-disubstituted-1,4-naphthoquinones demonstrated that the majority of these compounds were cytotoxic and promoted the induction of ROS formation nih.govplos.org. Although this compound was not specifically included in this study, the findings support the general principle that substituted 1,4-naphthoquinones are potent inducers of ROS. The generation of ROS is a key mechanism by which many naphthoquinones exert their biological effects nih.govnih.gov.

The increased production of ROS by compounds like this compound can overwhelm the cellular antioxidant defense systems. These systems, which include enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, as well as non-enzymatic antioxidants like glutathione, work to neutralize ROS and maintain redox homeostasis. Naphthoquinones can deplete cellular glutathione levels, a critical antioxidant, through direct conjugation or by promoting its oxidation during the detoxification of ROS researchgate.net. The perturbation of these defense systems can lead to a state of oxidative stress, causing damage to cellular components such as lipids, proteins, and DNA. Naphthoquinones have been shown to modulate cellular redox by decreasing the GSH/GSSG ratio, leading to the activation of the Nrf-2 pathway, a key regulator of the antioxidant response researchgate.net.

Enzyme Inhibition Profiles and Target Engagement

Beyond their role in redox biology, naphthalene-1,4-dione derivatives can directly interact with and inhibit the function of essential cellular enzymes.

DNA topoisomerases are enzymes that regulate the topology of DNA and are crucial for processes such as DNA replication, transcription, and recombination. They are well-established targets for anticancer drugs. Several naphthoquinone derivatives have been shown to inhibit the activity of both topoisomerase I and topoisomerase II nih.govnih.govacs.org. For instance, a study on 2- or 6-acyl-5,8-dimethoxy-1,4-naphthoquinone derivatives found that they exhibited inhibitory activity against DNA topoisomerase I nih.gov. Another study on 1,2-naphthoquinone, a metabolite of naphthalene (B1677914), demonstrated that it acts as a poison for human topoisomerase IIα and IIβ by increasing the levels of double-stranded DNA breaks acs.org. While direct evidence for this compound is not available, its structural similarity to other biologically active naphthoquinones suggests that it may also possess DNA topoisomerase inhibitory activity. The anti-acute myeloid leukemia activity of some naphthoquinones has been linked to a combination of ROS enhancement and topoisomerase inhibition nih.gov.

Table 1: Examples of Naphthoquinone Derivatives and their Topoisomerase Inhibitory Activity This table is based on data for related compounds and is for illustrative purposes.

| Compound | Target Enzyme | Observed Effect |

| 2-Acyl-5,8-dimethoxy-1,4-naphthoquinone | DNA Topoisomerase I | Inhibition nih.gov |

| 1,2-Naphthoquinone | Human Topoisomerase IIα and IIβ | Increased DNA cleavage acs.org |

| Naphthoquinone Derivatives with phenolic hydroxyl group | Topoisomerase I | Potent inhibition nih.gov |

Heat shock proteins (HSPs) are molecular chaperones that play a critical role in maintaining protein homeostasis by assisting in the folding of newly synthesized proteins, refolding of misfolded proteins, and targeting of proteins for degradation. Hsp90 is a particularly important chaperone for the stability and function of many proteins involved in cell signaling and proliferation, making it an attractive target for cancer therapy. There is evidence that quinone-containing compounds can modulate the function of Hsp90. For example, 1,4-naphthoquinone has been shown to activate the HSP90/HSF1 pathway through the S-arylation of HSP90 nih.gov. Furthermore, a study on 2-acyl-3-aminophenyl-1,4-naphthoquinones mentioned their structural relationship to a known inhibitor of the heat shock chaperone protein Hsp90 nih.govresearchgate.net. This suggests that the this compound scaffold could potentially interact with and modulate the activity of Hsp90. The modulation of Hsp90 can disrupt the stability of its client proteins, leading to their degradation and ultimately affecting cell survival and proliferation nih.gov.

Indoleamine 2,3-Dioxygenase 1 (IDO1) and Tryptophan 2,3-Dioxygenase (TDO) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway. nih.govtocris.com IDO1 is recognized as a significant target in immunotherapy for cancer treatment. nih.gov The depletion of tryptophan and the accumulation of its metabolites can suppress the immune response, particularly T-cell function, creating a tolerant microenvironment for tumor growth. nih.govfrontiersin.org

TDO, which is primarily located in the liver, regulates systemic tryptophan levels but is also expressed in some cancers, where it can contribute to immunosuppression. tocris.com Therefore, inhibiting these enzymes is a therapeutic strategy to enhance anti-tumor immunity. nih.gov Some research efforts are focused on developing dual inhibitors for both IDO1 and TDO to overcome potential compensatory mechanisms. bohrium.comresearchgate.net While numerous inhibitors have been developed, current scientific literature does not prominently feature naphthalene-1,4-dione derivatives as potent inhibitors of IDO1 or TDO.

Catechol O-Methyltransferase (COMT) Inhibition

Catechol O-Methyltransferase (COMT) is an enzyme that plays a crucial role in the metabolism of catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine. nih.gov By catalyzing the transfer of a methyl group to these catecholamines, COMT terminates their biological activity. nih.gov For this reason, COMT inhibitors are clinically significant, particularly as an adjunct therapy in the treatment of Parkinson's disease to enhance the efficacy of levodopa. nih.govfrontiersin.org Marketed COMT inhibitors include compounds like entacapone, tolcapone, and opicapone. frontiersin.org These inhibitors are typically characterized by a nitrocatechol structure. nih.gov A review of the available research indicates that the naphthalene-1,4-dione scaffold is not a recognized pharmacophore for COMT inhibition.

Aminopeptidase N (APN) Inhibition

Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloproteinase located on the cell membrane. nih.govnih.gov It is involved in key pathological processes in cancer, including tumor invasion and angiogenesis. nih.govresearchgate.net The inhibition of APN can trigger a stress response in cancer cells known as the amino acid deprivation response (AADR), which can lead to apoptosis (cell death). nih.govresearchgate.net Consequently, APN is considered a promising target for anticancer therapies. nih.gov Known inhibitors of APN include bestatin, a dipeptide isolated from bacteria, and curcumin, a natural phenolic compound. nih.govnih.govresearchgate.net There is currently a lack of specific research data linking this compound or related naphthalene-1,4-dione derivatives to the inhibition of Aminopeptidase N.

Acetylcholinesterase Enzyme (AChE) Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine, terminating the signal transmission at cholinergic synapses. nih.goveuropeanreview.org In conditions such as Alzheimer's disease, a deficit in acetylcholine is linked to cognitive impairment. nih.gov Therefore, inhibiting AChE is a primary therapeutic strategy to manage the symptoms of mild to moderate Alzheimer's disease. nih.govnih.gov Drugs like donepezil and rivastigmine are reversible AChE inhibitors used for this purpose. nih.goveuropeanreview.org The investigation of novel AChE inhibitors is an active area of research, but the naphthalene-1,4-dione structure is not commonly associated with this enzymatic inhibition in the reviewed literature.

Modulation of Cellular Metabolic Pathways

Naphthalene-1,4-dione derivatives have been investigated for their ability to interfere with the unique metabolic characteristics of cancer cells.

Disruption of Glucose Metabolism and the Warburg Effect

A hallmark of many cancer cells is a reprogrammed energy metabolism known as the "Warburg effect". nih.govnih.gov This phenomenon is characterized by a high rate of glucose uptake and a preference for glycolysis, converting glucose to lactate, even when sufficient oxygen is available for the more efficient process of oxidative phosphorylation. nih.govnih.gov This metabolic shift is believed to provide cancer cells with a growth advantage by supplying the necessary building blocks for rapid proliferation. nih.gov

Identifying molecules that can disrupt the Warburg effect is a promising strategy for developing selective anticancer agents. nih.gov Research on a naphthalene-1,4-dione analogue, 2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione (referred to as BH10), has shown that it can alter cellular glucose metabolism. nih.gov This compound was found to inhibit glycolysis and increase glucose oxidation, leading to necrosis in cancer cells. nih.gov

| Compound | Effect on Glucose Metabolism | Outcome in Cancer Cells |

| BH10 | Inhibits glycolysis | Induces necrosis |

| Increases glucose oxidation |

Table 1: Effects of a Naphthalene-1,4-dione Analogue on Glucose Metabolism.

Targeting Mitochondrial Respiration and Redox Defense

Mitochondria are central to cellular energy production through the electron transport chain (ETC) and oxidative phosphorylation. nih.gov They are also key regulators of cellular redox status. The altered metabolism in cancer cells, as seen in the Warburg effect, indicates a reduced reliance on mitochondrial respiration for ATP production. nih.gov However, targeting the remaining mitochondrial functions can be an effective anti-cancer strategy.

The naphthalene-1,4-dione derivative BH10 has been shown to target mitochondrial redox defense in cancer cells. nih.gov This action leads to an increased cellular oxygen consumption rate (OCR), suggesting a shift away from glycolysis and towards mitochondrial respiration. nih.gov This metabolic reprogramming can overwhelm the cell's redox defense systems, leading to oxidative stress and cell death. nih.gov The potential protein target for BH10 was identified as Kelch-like ECH-associated protein 1 (Keap1), a critical regulator of the cellular defense against oxidative stress. nih.gov

| Compound | Mechanism of Action | Effect on Mitochondria |

| BH10 | Targets mitochondrial redox defense (potentially via Keap1) | Increases cellular oxygen consumption rate (OCR) |

Table 2: Mitochondrial Effects of a Naphthalene-1,4-dione Analogue.

Macromolecular Interactions of Naphthalene-1,4-dione Derivatives

The biological activities of naphthalene-1,4-dione derivatives, including this compound, are often attributed to their interactions with various macromolecules. These interactions can lead to a cascade of cellular events, influencing pathways related to cell proliferation, oxidative stress, and metal ion homeostasis. The following sections detail the primary molecular mechanisms through which these compounds exert their effects.

DNA Intercalation and Damage Pathways

Naphthalene-1,4-dione derivatives have been investigated for their ability to interact with DNA, a key mechanism underlying the cytotoxic effects of many anticancer agents. One of the primary modes of interaction is through DNA intercalation, where the planar aromatic structure of the naphthoquinone ring inserts itself between the base pairs of the DNA double helix. This process can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. The antitumor properties of some quinones are attributed to the inhibition of DNA topoisomerases through such intercalation mechanisms mdpi.com.

A study investigating the DNA interacting ability of a novel thiopyrano[2,3-d]thiazole derivative of 1,4-naphthoquinone utilized a DNA/methyl green replacement assay mdpi.com. Methyl green is a dye that binds to the major groove of DNA. When a compound intercalates into the DNA, it can displace the methyl green, leading to a measurable change in color. In this assay, the tested 1,4-naphthoquinone derivative demonstrated an ability to displace methyl green, suggesting an intercalative mode of binding mdpi.com. The concentration-dependent replacement of methyl green indicates a direct interaction with DNA.

Table 1: DNA/Methyl Green Replacement by a 1,4-Naphthoquinone Derivative

| Compound Concentration (µM) | Percentage of Methyl Green Replacement (%) |

|---|---|

| 1 | 35.00 |

| 10 | 39.64 |

Data showing the percentage of methyl green displaced from DNA by a thiopyrano[2,3-d]thiazole derivative of 1,4-naphthoquinone, indicating its DNA intercalation capability mdpi.com.

While these findings illustrate a plausible mechanism for DNA interaction within the broader class of 1,4-naphthoquinone derivatives, specific studies detailing the DNA intercalation and damage pathways of this compound were not identified in the reviewed literature.

Covalent Adduction with Proteins

The electrophilic nature of the 1,4-naphthoquinone ring makes it susceptible to nucleophilic attack from cellular macromolecules, particularly proteins. This can lead to the formation of covalent adducts, altering the structure and function of the target proteins. A primary mechanism for this interaction is the reaction with thiol groups of cysteine residues in proteins mdpi.com.

The reactivity of 1,4-naphthoquinones with protein thiols has been modeled using N-acetyl-L-cysteine, which mimics the cysteine residues found in proteins nih.gov. Studies have shown that various 1,4-naphthoquinone derivatives can react with N-acetyl-L-cysteine to form thia-Michael-type adducts nih.gov. This suggests a high potential for these compounds to form covalent bonds with cellular proteins, thereby disrupting their biological functions.

Furthermore, specific protein targets for related naphthoquinone derivatives have been identified. For instance, 2-acetyl-3-aminophenyl-1,4-naphthoquinones, which are structurally related to this compound, have been recognized as inhibitors of the heat shock chaperone protein Hsp90 nih.gov. Additionally, molecular docking studies have shown that compounds like 2-acetyl-8-methoxy-1,4-naphthoquinone can interact with the main proteinase of SARS-CoV-2 through hydrogen bonding with key amino acid residues such as His41, Gly143, and Glu166 nih.gov.

Table 2: Examples of Protein Interactions by Naphthoquinone Derivatives

| Naphthoquinone Derivative | Protein Target/Interaction | Mechanism of Interaction | Reference |

|---|---|---|---|

| General 1,4-Naphthoquinones | Proteins with Cysteine Residues | Covalent adduction with thiol groups | mdpi.com |

| 2-Acetyl-3-aminophenyl-1,4-naphthoquinones | Heat Shock Protein 90 (Hsp90) | Inhibition | nih.gov |

| 2-Acetyl-8-methoxy-1,4-naphthoquinone | SARS-CoV-2 Main Proteinase | Hydrogen bonding | nih.gov |

This table summarizes known interactions of various naphthalene-1,4-dione derivatives with specific proteins.

Although these studies provide strong evidence for protein adduction as a key mechanism of action for this class of compounds, direct experimental data on the covalent adduction of this compound with specific proteins is not currently available in the examined literature.

Cell Membrane Integrity Alterations

The integrity of the cell membrane is crucial for maintaining cellular homeostasis, and its disruption can lead to cell death. Naphthalene-1,4-dione derivatives can indirectly compromise cell membrane integrity, primarily through the induction of oxidative stress. The redox-active quinone moiety can undergo one-electron reduction to a semiquinone radical, which can then react with molecular oxygen to generate reactive oxygen species (ROS), such as the superoxide anion mdpi.com.

An excessive production of ROS can overwhelm the cell's antioxidant defense systems, leading to a state of oxidative stress. This imbalance can cause damage to various cellular components, including membrane lipids nih.gov. The peroxidation of lipids in the cell membrane can disrupt its fluidity and permeability, ultimately leading to a loss of integrity and cell lysis. This process of redox cycling, where the quinone is repeatedly reduced and re-oxidized, can create a sustained generation of ROS, amplifying the damage to the cell membrane mdpi.com.

In addition to redox cycling, the alkylating properties of naphthoquinones can also contribute to cellular stress, which in turn can affect membrane integrity mdpi.com. While this indirect mechanism of membrane damage via oxidative stress is well-established for naphthoquinones, direct studies focusing on the specific effects of this compound on cell membrane integrity have not been found in the performed searches.

Metal Ion Chelation Mechanisms

Naphthoquinone derivatives possessing appropriate functional groups can act as ligands, forming stable complexes with metal ions. This chelation can significantly alter the biological activity of the parent molecule and play a role in its mechanism of action. The ability of these compounds to act as metal ion chelators has been noted in several studies nih.gov.

A study on 2-acetyl-3-amino-1,4-naphthoquinone, a compound structurally analogous to this compound, has demonstrated its ability to form metal chelates with transition metals such as Co(II), Ni(II), and Cu(II) scirp.org. The characterization of these complexes revealed that the metal ion coordinates with the ligand, leading to the formation of stable structures.

The non-electrolytic nature of these metal chelates was confirmed by molar conductivity measurements in DMF solutions. The low molar conductance values indicate that the chelates are non-ionic scirp.org.

Table 3: Molar Conductance of 2-Acetyl-3-amino-1,4-naphthoquinone Metal Chelates

| Metal Chelate | Molar Conductance (Ω⁻¹·mol⁻¹·cm²) |

|---|---|

| Co(II) Chelate | 5.20 |

| Ni(II) Chelate | 6.54 |

| Cu(II) Chelate | 7.76 |

Molar conductance values for the metal chelates of 2-acetyl-3-amino-1,4-naphthoquinone, indicating their non-ionic character scirp.org.

Infrared spectroscopy provided further insights into the coordination of the metal ions. A lower shift in the stretching frequency of the amino (NH₂) group in the metal complexes compared to the free ligand supported the involvement of the nitrogen atom of the NH₂ group in the complex formation scirp.org.

Table 4: Key FT-IR Spectral Data (cm⁻¹) for 2-Acetyl-3-amino-1,4-naphthoquinone and its Metal Chelates

| Compound | ν(NH₂) |

|---|---|

| Free Ligand (L1) | - |

| Co(II) Complex | 3392 |

| Ni(II) Complex | 3378 |

| Cu(II) Complex | 3355 |

FT-IR data showing the shift in the N-H stretching frequency upon complexation with metal ions, indicating the participation of the amino group in chelation scirp.org.

The proposed structure for these complexes involves the coordination of the metal ion with the nitrogen atom of the amino group and likely one of the carbonyl oxygens, forming a stable chelate ring scirp.org. This demonstrated ability of a close structural analog to chelate metal ions strongly suggests that this compound may also exhibit similar metal-chelating properties, which could be a significant aspect of its molecular mechanism of action.

Preclinical Biological Activity Studies in Research Models

Antineoplastic Activity in In Vitro Cancer Cell Lines

The potential of 2-Acetyl-3-methylnaphthalene-1,4-dione derivatives as anticancer agents has been a significant area of investigation. The cytotoxic nature of the naphthoquinone scaffold is attributed to mechanisms such as the generation of reactive oxygen species (ROS), inhibition of essential enzymes like DNA topoisomerases, and induction of programmed cell death. pharmainfo.innih.govmdpi.com

The antiproliferative effects of this compound and its analogs are commonly evaluated using cytotoxicity assays, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a prevalent method. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity suggests a cytotoxic or antiproliferative effect.

Research on a series of 2-acyl-3-aminophenyl-1,4-naphthoquinones, which are structurally related to the subject compound, demonstrated significant cytotoxic activities against human prostate (DU-145) and breast (MCF-7) cancer cell lines. nih.govresearchgate.net For instance, certain derivatives containing acetyl and furan-2-carbonyl groups showed heightened activity on these cell lines. nih.gov Similarly, studies on chalcone-1,4-naphthoquinone hybrids, synthesized from a 2-acetyl-naphthohydroquinone precursor, revealed cytotoxicity with IC50 values ranging from 6.0 to 110.5 µM against MCF-7 breast adenocarcinoma and HT-29 colorectal carcinoma cells. mdpi.com Another study on substituted 1,4-naphthoquinones found that several derivatives, such as 2-((3-methoxyphenyl)amino)-3-methylnaphthalene-1,4-dione, displayed potent antiproliferative activity with IC50 values in the 1–3 μM range across prostate, breast, and colon cancer cell lines. nih.gov

Table 1: Cytotoxicity of Naphthalene-1,4-dione Analogs in Human Cancer Cell Lines

| Compound | Cancer Cell Line | Assay | IC50 Value (µM) |

|---|---|---|---|

| 2-Acyl-3-(4-amino-2,5-dimethoxyphenyl)naphthoquinone (acetyl derivative 22) | DU-145 (Prostate) | MTT | ~10-20 |

| 2-Acyl-3-(4-amino-2,5-dimethoxyphenyl)naphthoquinone (acetyl derivative 22) | MCF-7 (Breast) | MTT | ~20-30 |

| Chalcone-naphthoquinone hybrid (6a) | MCF-7 (Breast) | MTT | ~6.0 - 110.5 |

| Chalcone-naphthoquinone hybrid (6a) | HT-29 (Colorectal) | MTT | ~6.0 - 110.5 |

| 2-((4-Methoxyphenyl)amino)-3-methylnaphthalene-1,4-dione (PD9) | DU-145 (Prostate) | MTT | 1-3 |

| 2-((4-Methoxyphenyl)amino)-3-methylnaphthalene-1,4-dione (PD9) | MDA-MB-231 (Breast) | MTT | 1-3 |

| 2-((4-Methoxyphenyl)amino)-3-methylnaphthalene-1,4-dione (PD9) | HT-29 (Colon) | MTT | 1-3 |

IC50 values represent the concentration of a compound required to inhibit the growth of 50% of the cell population. Data is derived from studies on structurally related analogs. nih.govmdpi.comnih.gov

Naphthoquinone derivatives have been shown to exert their anticancer effects by interfering with the normal progression of the cell cycle. Flow cytometry is a common technique used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). By treating cancer cells with a test compound, researchers can determine if it causes cell cycle arrest at a specific checkpoint, which can prevent cell proliferation and lead to cell death.

For example, a novel naphthoquinone derivative, NTDMNQ, was found to increase the accumulation of human hepatocellular carcinoma (HepG2) cells in the G0/G1 phase of the cell cycle. tandfonline.com This arrest was associated with an increase in the expression of proteins like p53, p21, and p27, which are known inhibitors of cell cycle progression, and a decrease in cyclins and cyclin-dependent kinases (CDKs) that drive the cycle forward. tandfonline.com In a different study, another derivative, 2-hydroxy-3-farnesyl-1,4-naphthoquinone, was shown to arrest human colon cancer (HT-29) cells in the S phase. nih.gov Furthermore, other related compounds have been observed to reduce the population of cells in the G1 phase while increasing the number of cells in the G2/M phase, indicating that the precise effect on the cell cycle can vary depending on the compound's specific structure. researchgate.net

A key mechanism for the antineoplastic activity of many naphthoquinones is the induction of apoptosis, or programmed cell death. Cancer cells often have dysfunctional apoptotic pathways, allowing them to survive and proliferate uncontrollably. Compounds that can reactivate these pathways are promising candidates for cancer therapy.

Studies have shown that naphthoquinone derivatives can induce apoptosis through various signaling pathways. A common mechanism involves the generation of intracellular reactive oxygen species (ROS). nih.govnih.govtandfonline.com This increase in oxidative stress can trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (p38, JNK, and ERK) and the AKT/STAT3 pathways, which ultimately lead to apoptosis. tandfonline.comnih.gov Hallmarks of apoptosis induced by these compounds include cell shrinkage, chromatin condensation, loss of mitochondrial membrane potential, and the activation of caspases, which are the executive enzymes of apoptosis. mdpi.comnih.gov For instance, treatment of HT-29 colon cancer cells with a lipophilic 1,4-naphthoquinone (B94277) derivative resulted in nuclear condensation, a characteristic feature of apoptosis, as observed through Hoechst 33258 staining. nih.gov

An ideal characteristic of an anticancer agent is its ability to selectively target cancer cells while minimizing harm to normal, healthy cells. mdpi.com Several studies have indicated that naphthalene-1,4-dione derivatives exhibit such selective cytotoxicity. nih.govnih.govnih.gov

This selectivity may be attributed to the unique metabolic properties of cancer cells. Many cancer cells exhibit the "Warburg effect," a state of increased glycolysis even in the presence of oxygen. nih.gov Compounds that disrupt this altered metabolism can be selectively toxic to cancer cells. nih.gov Another explanation for selectivity is the overexpression of certain enzymes in cancer cells, such as NAD(P)H:quinone oxidoreductase 1 (NQO1). Some naphthoquinones are substrates for NQO1, which converts them into more reactive species that are toxic to the cell. Since NQO1 levels are often elevated in tumors, these compounds can be preferentially activated in cancer cells, leading to selective cell death. nih.gov In one study, a series of bis-lawsone derivatives were found to be prominently cytotoxic to cancer cells but not to normal kidney cells, demonstrating a favorable selectivity profile. nih.gov

Antimicrobial Research

In addition to their antineoplastic properties, compounds based on the naphthalene-1,4-dione scaffold have been investigated for their antimicrobial activity. The emergence of multidrug-resistant bacterial strains necessitates the discovery of new antimicrobial agents, and naphthoquinones represent a promising class of molecules in this regard. scielo.brresearchgate.net

Derivatives of naphthalene-1,4-dione have demonstrated efficacy against a spectrum of bacteria, including both Gram-positive and Gram-negative strains. The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism, is a standard measure of antibacterial potency.

Studies on 2-amino-1,4-naphthoquinone derivatives showed activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as Gram-negative bacteria like Klebsiella pneumoniae. scielo.br Notably, some derivatives were active against a β-lactamase positive strain of K. pneumoniae, which is resistant to common antibiotics. scielo.br Other research on naphtho[2,3-b]furan-4,9-diones identified compounds with potent and broad antimicrobial activities against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), as well as Gram-negative bacteria and fungi. nih.gov Similarly, a series of 2-hydroxy-3-phenylsulfanylmethyl- tandfonline.comnih.gov-naphthoquinones showed activity mainly against Gram-negative strains, with MIC values as low as 4-64 μg/mL. nih.gov The presence of a naphthoquinone moiety appears to be particularly effective against the Gram-positive bacillus Bacillus cereus. mdpi.com

Table 2: Antibacterial Activity of Naphthalene-1,4-dione Analogs

| Compound Class | Bacterial Strain | Gram Stain | MIC Value (µg/mL) |

|---|---|---|---|

| 2-Amino-1,4-naphthoquinone derivative (NQF) | K. pneumoniae (β-lactamase positive) | Negative | 31.2 |

| 2-Hydroxy-3-phenylsulfanylmethyl- tandfonline.comnih.gov-naphthoquinone (9e) | P. aeruginosa ATCC 27853 | Negative | 4-64 |

| 2-Hydroxy-3-phenylsulfanylmethyl- tandfonline.comnih.gov-naphthoquinone (9k) | E. coli ATCC 25922 | Negative | 4-64 |

| Naphtho[2,3-b]furan-4,9-dione derivative (NQ008) | S. aureus (MRSA) | Positive | Not specified, potent activity reported |

| Naphthoquinone-coumarin hybrid (10) | B. cereus UJA 27q | Positive | 25 |

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of the compound that inhibits visible bacterial growth. Data is derived from studies on structurally related analogs. scielo.brnih.govnih.govmdpi.com

Antifungal Activity Assessment

The antifungal potential of this compound and its derivatives has been a subject of scientific investigation. Research into the antifungal properties of chalcones derived from 2-acetylnaphthalene has indicated that these compounds exhibit a range of activity against various fungal strains. While specific minimum inhibitory concentration (MIC) values for this compound are not extensively detailed in the available research, studies on related structures provide insights into their potential efficacy.

For instance, a series of chalcones synthesized from 2-acetylnaphthalene were evaluated for their antifungal activity. The results demonstrated that these compounds possess mild antifungal properties against the tested fungal strains. The general structure of these chalcones involves a 1,3-diaryl-2-propen-1-one framework, where one of the aryl groups is a naphthyl moiety derived from 2-acetylnaphthalene. The presence of the reactive unsaturated ketone functional group in chalcones is often associated with their biological activities, including antifungal effects.

Further research on other naphthalene-1,4-dione derivatives has shown potent antifungal activity. For example, certain 2-arylamino-5-hydroxy-naphthalene-1,4-diones and 3-arylamino-5-methoxy-naphthalene-1,4-diones have been tested against species of Candida and Aspergillus niger. Among these, the 3-arylamino-5-methoxy-naphthalene-1,4-diones, in particular, demonstrated significant antifungal activity. While these are not the exact compound , these findings highlight the potential of the naphthalene-1,4-dione scaffold as a source of antifungal agents.

Antifungal Activity of Related Naphthalene-1,4-dione Derivatives

| Compound Class | Fungal Species Tested | Observed Activity |

|---|---|---|

| Chalcones of 2-acetylnaphthalene | Various fungal strains | Mild antifungal activity |

| 2-arylamino-5-hydroxy-naphthalene-1,4-diones | Candida and Aspergillus niger | Antifungal activity |

| 3-arylamino-5-methoxy-naphthalene-1,4-diones | Candida and Aspergillus niger | Potent antifungal activity |

Antiprotozoal Investigations (e.g., Leishmania)

The investigation of 1,4-naphthoquinone derivatives as potential antiprotozoal agents has been an active area of research, with studies exploring their efficacy against parasites such as Leishmania. While direct experimental data on the antileishmanial activity of this compound is limited in the provided search results, computational studies have been employed to predict the activity of a range of 1,4-naphthoquinone derivatives.

In silico evaluations using Quantitative Structure-Activity Relationship (QSAR) models have been utilized to predict the 50% inhibitory concentration (IC50) values of various 1,4-naphthoquinone derivatives against Leishmania amazonensis and Leishmania infantum. These predictive models are valuable tools for screening large libraries of compounds to identify potential candidates for further experimental testing. The general findings from these computational studies suggest that the 1,4-naphthoquinone scaffold is a promising chemical framework for the development of new antileishmanial drugs. For instance, certain naphthoquinone derivatives have been identified through molecular docking studies as having potential activity against key enzymes in Leishmania parasites.

It is important to note that these in silico predictions require experimental validation to confirm the actual antiprotozoal activity of this compound.

Antimalarial Studies

The therapeutic potential of naphthoquinone derivatives has been extended to the search for novel antimalarial agents. The core structure of these compounds is recognized for its role in generating reactive oxygen species and interfering with the parasite's redox balance, making it a promising scaffold for antimalarial drug design.

While specific studies focusing solely on the antimalarial activity of this compound are not prominently featured in the available literature, research on related naphthoquinone compounds provides valuable insights. The antiplasmodial activity of various derivatives is often evaluated against the chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.

For example, the hybridization of other pharmacologically active molecules with a naphthoquinone moiety has been explored as a strategy to develop new antimalarial compounds. The rationale behind this approach is to combine the known activity of the naphthoquinone core with other functionalities to enhance efficacy and overcome drug resistance.

Other Modulatory Biological Effects in Research Models

Role in Cardiovascular Research Models

The effects of this compound within cardiovascular research models are not well-documented in the existing scientific literature. The current body of research primarily focuses on the antimicrobial and potential anticancer properties of naphthoquinone derivatives. Consequently, there is a lack of specific studies investigating the direct impact of this compound on the cardiovascular system, including its effects on heart function, blood pressure, or vascular tone in preclinical models. Further research is required to explore any potential cardiovascular activities of this compound.

Antioxidant Potential in Cellular Systems

The antioxidant capacity of chemical compounds is a significant area of investigation due to the role of oxidative stress in various pathological conditions. The antioxidant potential of this compound can be assessed through various in vitro assays that measure its ability to scavenge free radicals. Commonly used methods for this purpose include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.

While specific experimental data on the antioxidant activity of this compound is not extensively available, the general class of naphthoquinones has been studied for their redox properties. The ability of these compounds to participate in electron transfer reactions is central to their biological activities and also underlies their potential as either antioxidants or pro-oxidants, depending on the cellular environment and concentration.

The DPPH assay involves monitoring the decrease in absorbance of the stable DPPH radical upon interaction with an antioxidant compound. The ABTS assay is based on the reduction of the pre-formed ABTS radical cation, which is observed as a color change. The results of these assays are often expressed as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals.

Common In Vitro Antioxidant Assays

| Assay | Principle | Measurement |

|---|---|---|

| DPPH Radical Scavenging Assay | Measures the ability of a compound to donate an electron or hydrogen to the stable DPPH radical. | Decrease in absorbance at a specific wavelength. |

| ABTS Radical Cation Decolorization Assay | Measures the ability of a compound to reduce the ABTS radical cation. | Decrease in absorbance at a specific wavelength. |

Further experimental studies are necessary to quantify the specific antioxidant potential of this compound using these and other relevant cellular antioxidant assays.

Biotransformation, Metabolism, and Environmental Fate in Academic Context

Mammalian Biotransformation Pathways

In mammals, xenobiotic metabolism occurs predominantly in the liver, where a series of enzymatic reactions transform lipophilic compounds into water-soluble metabolites that can be readily eliminated from the body. nih.gov This process is crucial for detoxification and involves two main phases of reactions.

Phase I metabolism of 2-Acetyl-3-methylnaphthalene-1,4-dione is expected to be initiated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govresearchgate.net Studies on the related compound 2-methylnaphthalene show that metabolism can proceed via two primary oxidative pathways: oxidation of the aromatic ring and oxidation of the alkyl side chain.

For 2-methylnaphthalene, alkyl-group oxidation is the principal initial reaction, while ring epoxidation is a minor pathway. epa.gov Oxidation of the methyl group leads to the formation of 2-hydroxymethylnaphthalene, which can be further oxidized to 2-naphthoic acid. tpsgc-pwgsc.gc.ca A similar process could occur at either the acetyl or methyl group of this compound.

Ring oxidation, though a lesser pathway for 2-methylnaphthalene, involves the formation of electrophilic epoxide intermediates. tpsgc-pwgsc.gc.ca These epoxides can then be hydrolyzed by epoxide hydrolase to form dihydrodiols. tpsgc-pwgsc.gc.ca In vitro studies with human and mouse liver microsomes have identified specific CYP enzymes involved in 2-methylnaphthalene metabolism, with the relative contribution being CYP2E1 > CYP1A2 > CYP2A13/2A6. tpsgc-pwgsc.gc.ca It is plausible that these same enzymes play a role in the metabolism of this compound.

Table 1: Potential Phase I Metabolites of this compound Based on Analogous Compounds

| Metabolic Reaction | Precursor Functional Group | Resulting Metabolite | Key Enzymes |

|---|---|---|---|

| Side-Chain Hydroxylation | Methyl Group | Hydroxymethyl derivative | Cytochrome P450 (e.g., CYP2E1, CYP1A2) |

| Side-Chain Hydroxylation | Acetyl Group | Hydroxyacetyl derivative | Cytochrome P450 |

| Aromatic Hydroxylation | Naphthalene (B1677914) Ring | Phenolic (naphthol) derivatives | Cytochrome P450 |

This table is illustrative and based on metabolic pathways of structurally similar compounds.

Following Phase I oxidation, the resulting metabolites, which now possess polar functional groups like hydroxyls (-OH), can undergo Phase II conjugation reactions. nih.gov These reactions involve the addition of endogenous molecules to the metabolite, which further increases water solubility and facilitates excretion, primarily in the urine. nih.govtpsgc-pwgsc.gc.caresearchgate.net

The primary conjugation pathways for hydroxylated metabolites include:

Glucuronidation : The attachment of glucuronic acid, catalyzed by UDP-glucuronyltransferases. This is a major pathway for phenolic metabolites. researchgate.net

Sulfation : The addition of a sulfonate group, catalyzed by sulfotransferases. researchgate.net

Glutathione Conjugation : The electrophilic quinone structure and any epoxide intermediates are susceptible to conjugation with glutathione (GSH), a key step in the formation of mercapturic acids which are then excreted. researchgate.net

For related methylnaphthalenes, metabolites are primarily excreted in the urine as conjugates. tpsgc-pwgsc.gc.ca Therefore, the final metabolites of this compound in mammals are expected to be glucuronide, sulfate, and mercapturic acid conjugates of its oxidized forms.

Microbial Degradation and Environmental Aspects

In the environment, the fate of this compound is largely determined by microbial degradation. Naphthalene and methylnaphthalenes are known to biodegrade in soil, sediment, and water, although the process can be slow unless adapted microbial communities are present. nih.gov